molecular formula C8H15N3O2 B13258896 5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one

5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B13258896
M. Wt: 185.22 g/mol
InChI Key: AQQHFAWEMFBBTD-UHFFFAOYSA-N
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Description

5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C8H15N3O2 It is known for its unique structure, which includes an oxazolidinone ring and an aminopyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of donor-acceptor cyclopropanes with primary amines. One common method includes the use of a Lewis acid-catalyzed opening of the donor-acceptor cyclopropane with primary amines, followed by in situ lactamization and dealkoxycarbonylation . This method allows for the formation of the oxazolidinone ring and the incorporation of the aminopyrrolidine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced aminopyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopyrrolidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone and aminopyrrolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The aminopyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The oxazolidinone ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride: A similar compound with an additional dihydrochloride group.

    1,5-Substituted Pyrrolidin-2-ones: Compounds with similar pyrrolidine and oxazolidinone structures.

Uniqueness

This compound is unique due to its specific combination of an oxazolidinone ring and an aminopyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

5-[(3-aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15N3O2/c9-6-1-2-11(4-6)5-7-3-10-8(12)13-7/h6-7H,1-5,9H2,(H,10,12)

InChI Key

AQQHFAWEMFBBTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2CNC(=O)O2

Origin of Product

United States

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